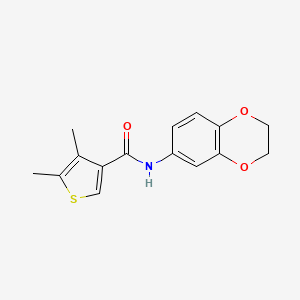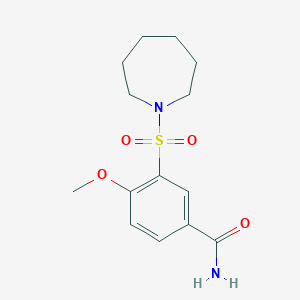![molecular formula C16H16IN3O2S B4679080 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4679080.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide
描述
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide, also known as ML233, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase PTP1B, which plays a crucial role in regulating insulin signaling and glucose metabolism in the body.
作用机制
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide works by selectively inhibiting the activity of PTP1B, a protein tyrosine phosphatase that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose tolerance and reduced insulin resistance. In cancer cells, this compound inhibits the activity of PTP1B, leading to decreased proliferation and increased apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit PTP1B. In animal models of diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance, leading to reduced hyperglycemia and improved metabolic function. In cancer cells, this compound has been found to inhibit cell growth and induce cell death, suggesting that it may have potential as an anticancer agent. In the field of neuroscience, this compound has been shown to enhance long-term potentiation, a process that is critical for learning and memory.
实验室实验的优点和局限性
One major advantage of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide is its selectivity for PTP1B, which allows for specific inhibition of this protein without affecting other signaling pathways. Additionally, this compound is relatively easy to synthesize and is available commercially, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which may limit its effectiveness in some applications. Additionally, the effects of this compound may vary depending on the specific cell type or tissue being studied.
未来方向
There are several potential future directions for research on N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have even greater therapeutic potential for diabetes and cancer. Additionally, further studies are needed to better understand the effects of this compound on neuronal function and synaptic plasticity, which may have implications for the treatment of neurological disorders. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a way to enhance its effectiveness in treating various diseases.
科学研究应用
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in a variety of scientific fields, including diabetes research, cancer research, and neuroscience. As a selective inhibitor of PTP1B, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. In the field of neuroscience, this compound has been shown to enhance long-term potentiation, a process that is critical for learning and memory.
属性
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O2S/c1-2-9-22-13-6-3-11(4-7-13)15(21)20-16(23)19-14-8-5-12(17)10-18-14/h3-8,10H,2,9H2,1H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVCFIQTIJEQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4679013.png)
![4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4679020.png)
![N-(4-iodo-2-methylphenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzamide](/img/structure/B4679032.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4679043.png)


![N-(4-chlorophenyl)-N'-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4679057.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)
![4-methyl-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4679063.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4679077.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4679093.png)
![5-(4-chlorophenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one](/img/structure/B4679101.png)
![4-{5-methoxy-2-[(3-methylbenzyl)oxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679106.png)